
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an amino group attached to a succinate backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-tert-Butyl 1-methyl 2-aminosuccinate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl ester: This step involves the reaction of succinic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Introduction of the methyl group: The next step involves the alkylation of the ester with a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups.
Applications De Recherche Scientifique
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-tert-Butyl 1-methyl 2-aminosuccinate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The pathways involved may include:
Enzyme catalysis: The compound binds to the active site of an enzyme, facilitating the conversion of substrates to products.
Receptor binding: The compound may interact with cellular receptors, triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-tert-Butyl 1-methyl 2-aminosuccinate: The enantiomer of the compound with a different stereochemistry.
4-tert-Butyl 1-methyl 2-aminosuccinate: The racemic mixture containing both (S) and ® enantiomers.
4-tert-Butyl 1-methyl succinate: A similar compound lacking the amino group.
Uniqueness
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the amino group also adds to its versatility in chemical reactions and applications.
Propriétés
Numéro CAS |
2673-19-0; 39895-10-8 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.238 |
Nom IUPAC |
4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3/t6-/m0/s1 |
Clé InChI |
CWARULQNYJKOMP-LURJTMIESA-N |
SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















